

# Application Note: Quantification of Dihydrouridine Levels by Mass Spectrometry

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## Compound of Interest

Compound Name: **Dihydrouridine**

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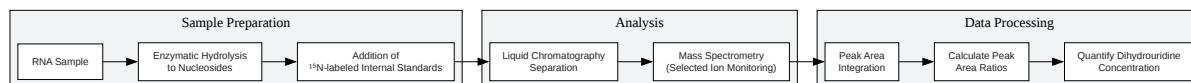
## Introduction

**Dihydrouridine** (D) is a post-transcriptionally modified nucleoside commonly found in transfer RNA (tRNA) and other RNA species.<sup>[1][2][3][4]</sup> Its presence can influence RNA structure and function, making the accurate quantification of **dihydrouridine** levels crucial for understanding its biological roles and for the development of RNA-based therapeutics.<sup>[4][5]</sup> This application note provides a detailed protocol for the quantification of **dihydrouridine** in RNA samples using stable isotope dilution liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and accurate method.<sup>[1][6]</sup>

## Principle

This method employs the principle of stable isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard, **[1,3-<sup>15</sup>N<sub>2</sub>]dihydrouridine**, is added to an RNA sample that has been enzymatically hydrolyzed to its constituent nucleosides.<sup>[1][2][3]</sup> The sample is then analyzed by LC-MS, and the ratio of the unlabeled (endogenous) **dihydrouridine** to the labeled internal standard is used to accurately calculate the amount of **dihydrouridine** in the original sample.<sup>[1]</sup> Selected ion monitoring (SIM) is used to detect the protonated molecular ions of both the analyte and the internal standard.<sup>[1][2][3]</sup>

## Experimental Workflow Overview

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Caption: Workflow for **dihydrouridine** quantification by LC-MS.

## Quantitative Data Summary

The following table summarizes quantitative data for **dihydrouridine** in various *E. coli* RNA species, as determined by stable isotope dilution LC-MS.

RNA Species	Dihydrouridine (mole%)	Residues per Molecule	Accuracy (%)	Precision (Overall %)
tRNASer(VGA)	2.31	2.03	98	0.43 - 2.4
tRNAThr(GGU)	Not Reported	2.84	95	0.43 - 2.4
Unfractionated tRNA	1.79	1.4	Not Reported	0.43 - 2.4
23S rRNA	0.0396	1.1	Not Reported	0.43 - 2.4

Data sourced from Dalluge et al. (1996).[\[1\]](#)[\[2\]](#)  
[\[3\]](#)

## Detailed Experimental Protocol

This protocol is based on the method described by Dalluge, Hashizume, and McCloskey.[\[1\]](#)[\[6\]](#)

## Materials and Reagents

- RNA samples (e.g., purified tRNA, rRNA)

- [1,3-<sup>15</sup>N<sub>2</sub>]dihydouridine (internal standard)
- [1,3-<sup>15</sup>N<sub>2</sub>]uridine (internal standard for uridine quantification, optional but recommended)[[1](#)]
- Nuclease P1
- Bacterial alkaline phosphatase
- Ammonium acetate
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Standard laboratory equipment (pipettes, vials, centrifuge)

## Preparation of Internal Standards

- Prepare stock solutions of [1,3-<sup>15</sup>N<sub>2</sub>]dihydouridine and [1,3-<sup>15</sup>N<sub>2</sub>]uridine in water at a concentration of approximately 1 µg/µL.[[1](#)][[6](#)]
- Determine the exact concentration of the standard solutions by UV absorbance.[[1](#)][[6](#)]

## RNA Hydrolysis

- To your RNA sample (e.g., 1 µg of tRNA or 3 µg of rRNA), add the appropriate buffer for nuclease P1.[[6](#)]
- Add nuclease P1 and incubate to digest the RNA to 5'-mononucleotides.
- Adjust the pH and add bacterial alkaline phosphatase to dephosphorylate the nucleotides to nucleosides.
- Incubate to ensure complete dephosphorylation.
- Terminate the reaction (e.g., by heating or filtration).

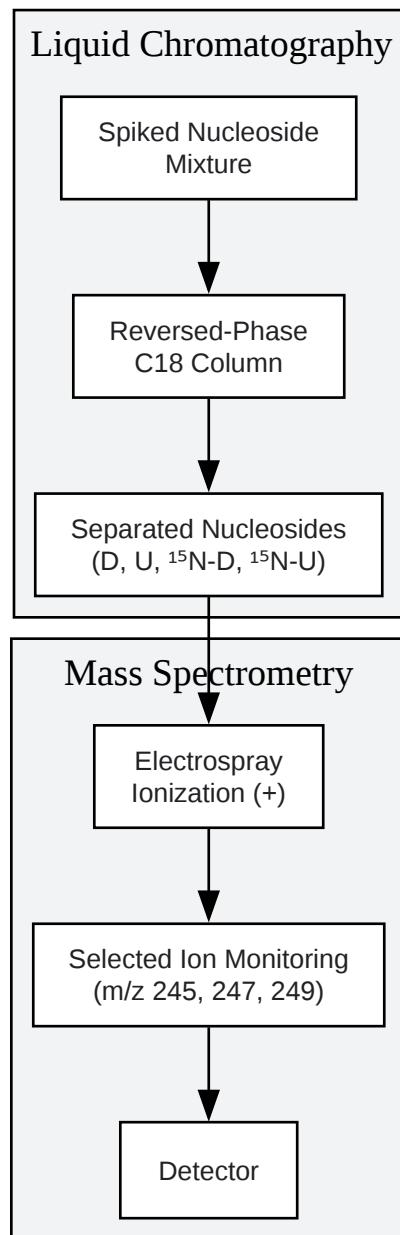
## Sample Spiking and Preparation for LC-MS

- To the hydrolyzed RNA sample (now a mixture of nucleosides), add a known amount of the **[1,3-<sup>15</sup>N<sub>2</sub>]dihydrouridine** and **[1,3-<sup>15</sup>N<sub>2</sub>]uridine** internal standard solutions.[1][2][3]
- Centrifuge the sample to pellet any precipitated protein from the enzymes.
- Transfer the supernatant to an autosampler vial for LC-MS analysis.

## LC-MS Analysis

- Liquid Chromatography (LC):
  - Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5  $\mu$ m).[6]
  - Mobile Phase A: Ammonium acetate buffer (e.g., 0.25 M, pH 6.0).[6]
  - Mobile Phase B: Acetonitrile.[6]
  - Gradient: A suitable gradient to separate **dihydrouridine** from other nucleosides. **Dihydrouridine** is typically one of the earliest eluting nucleosides.[1]
  - Flow Rate: As appropriate for the column dimensions.
  - Injection Volume: Typically 10-20  $\mu$ L.
- Mass Spectrometry (MS):
  - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  - Analysis Mode: Selected Ion Monitoring (SIM).
  - Ions to Monitor:
    - Uridine (U): m/z 245 [M+H]<sup>+</sup>[1]
    - **Dihydrouridine** (D): m/z 247 [M+H]<sup>+</sup>[1]
    - [<sup>15</sup>N<sub>2</sub>]Uridine: m/z 247 [M+H]<sup>+</sup>[1]
    - [<sup>15</sup>N<sub>2</sub>]Dihydrouridine: m/z 249 [M+H]<sup>+</sup>[1]

- Note: While **dihydrouridine** and  $[^{15}\text{N}_2]\text{uridine}$  have the same mass, they are separated chromatographically by their different retention times.[1]



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Caption: LC-MS analysis of **dihydrouridine**.

## Data Analysis and Quantification

- Integrate the peak areas for each of the monitored ions from the LC-MS chromatogram.

- Calculate the peak area ratio of unlabeled **dihydrouridine** (m/z 247) to the labeled internal standard [<sup>15</sup>N<sub>2</sub>]dihydrouridine (m/z 249).[1]
- Similarly, calculate the peak area ratio for uridine (m/z 245) to [<sup>15</sup>N<sub>2</sub>]uridine (m/z 247).[1]
- Construct calibration curves by analyzing mixtures with known molar ratios of unlabeled to labeled standards.[1][6][7]
- Use the peak area ratios from the unknown samples and the calibration curves to determine the molar amount of **dihydrouridine** present.
- The mole% of **dihydrouridine** can be calculated relative to the total amount of nucleosides, or more accurately, by determining the U:D ratio and using the known or measured mole% of uridine in the specific RNA.[1]

## Conclusion

The stable isotope dilution LC-MS method provides a robust, sensitive, and accurate means for the quantification of **dihydrouridine** in RNA.[1][6] This protocol offers a reliable framework for researchers investigating the role of this important RNA modification in various biological processes and its potential as a biomarker or therapeutic target.[4]

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